molecular formula C19H32O B14677141 [(Dodecyloxy)methyl]benzene CAS No. 39695-18-6

[(Dodecyloxy)methyl]benzene

Cat. No.: B14677141
CAS No.: 39695-18-6
M. Wt: 276.5 g/mol
InChI Key: UZQPWASKVYDSRV-UHFFFAOYSA-N
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Description

[(Dodecyloxy)methyl]benzene is an aromatic compound featuring a benzene ring substituted with a methoxymethyl group (CH₂O–) linked to a dodecyl (C₁₂H₂₅) chain. This structure confers unique amphiphilic properties, enabling applications in surfactant chemistry, drug delivery systems, and materials science. The long dodecyloxy chain enhances lipophilicity, while the aromatic core allows π-π interactions critical for molecular self-assembly and electronic applications .

Properties

CAS No.

39695-18-6

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

dodecoxymethylbenzene

InChI

InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3

InChI Key

UZQPWASKVYDSRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Dodecyloxy)methyl]benzene typically involves the alkylation of benzene with a dodecyloxy methyl halide. This reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The general reaction can be represented as follows:

C6H6+C12H25OCH2ClAlCl3C6H5CH2OC12H25+HCl\text{C}_6\text{H}_6 + \text{C}_{12}\text{H}_{25}\text{OCH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{O}\text{C}_{12}\text{H}_{25} + \text{HCl} C6​H6​+C12​H25​OCH2​ClAlCl3​​C6​H5​CH2​OC12​H25​+HCl

Industrial Production Methods

On an industrial scale, the production of [(Dodecyloxy)methyl]benzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as zeolites, can also be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

[(Dodecyloxy)methyl]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of dodecanoic acid and benzoic acid.

    Reduction: Formation of dodecane and toluene.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives of [(Dodecyloxy)methyl]benzene.

Scientific Research Applications

[(Dodecyloxy)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Dodecyloxy)methyl]benzene in various applications depends on its chemical structure. In oxidation reactions, the dodecyloxy group can be cleaved to form carboxylic acids. In substitution reactions, the benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the formation of substituted products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Alkoxy Chains

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Features Unique Properties/Applications
[(Dodecyloxy)methyl]benzene C₁₉H₃₂O₂ Single dodecyloxy chain, methoxymethyl group Surfactant behavior, drug delivery
1,1’-Methylenebis[2-(dodecyloxy)benzene] C₃₇H₆₀O₂ Two benzene rings with dodecyloxy groups, methylene bridge Enhanced amphiphilicity, micelle formation
Methyl 3-(dodecyloxy)benzoate C₂₀H₃₂O₃ Dodecyloxy group, ester substituent Higher polarity, membrane interaction
4-(Nonyloxy)benzoic acid C₁₆H₂₄O₃ Nonyloxy chain (C₉H₁₉O–), carboxylic acid group Liquid crystal applications

Key Findings :

  • Alkyl Chain Length: Increasing chain length (e.g., nonyloxy vs. dodecyloxy) enhances hydrophobicity and lowers solubility in polar solvents. [(Dodecyloxy)methyl]benzene’s C₁₂ chain provides optimal lipophilicity for surfactant applications compared to shorter-chain analogs like 4-(nonyloxy)benzoic acid .
  • Functional Groups : The methoxymethyl group in [(Dodecyloxy)methyl]benzene offers greater chemical stability than ester-containing analogs (e.g., Methyl 3-(dodecyloxy)benzoate), which are prone to hydrolysis .

Compounds with Multiple Alkoxy Substitutions

Table 2: Multi-Substituted Alkoxybenzene Derivatives
Compound Name Molecular Formula Key Features Unique Properties/Applications
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene C₅₄H₈₄O₃ Three dodecyloxy groups, ethynyl group Organic electronics, self-assembly
3,4,5-Tris(dodecyloxy)benzoic acid C₃₉H₇₀O₅ Three dodecyloxy groups, carboxylic acid Anti-cancer activity via membrane disruption

Key Findings :

  • Aggregation Behavior: Compounds with multiple dodecyloxy chains (e.g., 1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene) exhibit stronger self-assembly in non-polar solvents compared to [(Dodecyloxy)methyl]benzene, which forms simpler micellar structures .
  • Biological Activity : The presence of electron-withdrawing groups (e.g., carboxylic acid in 3,4,5-Tris(dodecyloxy)benzoic acid) enhances bioactivity, whereas [(Dodecyloxy)methyl]benzene is primarily explored for physicochemical applications .
Table 3: Impact of Substituent Variations
Compound Name Substituent Reactivity/Applications
[(Dodecyloxy)methyl]benzene Methoxymethyl Stable under basic conditions; surfactant synthesis
4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile Trifluoromethyl, nitrile Enhanced metabolic stability; enzyme inhibition
1-Bromo-2-methoxy-4-methylbenzene Bromo, methoxy Electrophilic substitution; intermediate in synthesis

Key Findings :

  • Electronic Effects : The trifluoromethyl group in 4-(Dodecyloxy)-2-(trifluoromethyl)benzonitrile increases electron-withdrawing capacity, making it more reactive in nucleophilic substitutions compared to [(Dodecyloxy)methyl]benzene .
  • Synthetic Utility : Brominated analogs (e.g., 1-Bromo-2-methoxy-4-methylbenzene) are preferred for cross-coupling reactions, whereas [(Dodecyloxy)methyl]benzene is less reactive due to the absence of halogens .

Biological Activity

[(Dodecyloxy)methyl]benzene, a compound featuring a dodecyloxy group attached to a benzene ring, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, providing a comprehensive overview of its significance in various fields, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of [(Dodecyloxy)methyl]benzene typically involves the alkylation of phenolic compounds through Williamson ether synthesis. This method allows for the introduction of long-chain alkyl groups, which enhance the lipophilicity and biological activity of the resulting compounds. Research has shown that increasing the alkyl chain length can improve antibacterial properties due to better membrane penetration and disruption of microbial cell walls .

Antimicrobial Properties

The primary focus of research on [(Dodecyloxy)methyl]benzene has been its antimicrobial activity. Studies indicate that compounds with long alkyl chains exhibit significant bacteriostatic effects against various Gram-negative bacteria, including Escherichia coli. For instance, derivatives with similar structures have been reported with minimum inhibitory concentrations (MIC) as low as 135 µg/mL against E. coli .

Table 1: Antimicrobial Activity of Alkylated Phenolic Compounds

CompoundTarget BacteriaMIC (µg/mL)
[(Dodecyloxy)methyl]benzeneEscherichia coli135
Bis(thiourea) derivativeEscherichia coli145
Alkylated phenol derivativeStaphylococcus aureus150

Anticancer Activity

Recent studies have also explored the anticancer potential of related compounds. Bioactive peptides derived from microbial sources have demonstrated dual roles as antimicrobial and anticancer agents. These compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for therapeutic applications .

Case Study: Anticancer Activity Assessment
In a controlled study, various concentrations of [(Dodecyloxy)methyl]benzene were tested against prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent. The study utilized MTT assays to evaluate cell viability post-treatment, revealing significant reductions in viable cell counts at higher concentrations .

The mechanisms underlying the biological activities of [(Dodecyloxy)methyl]benzene are primarily attributed to its ability to interact with cellular membranes. The presence of the long dodecyloxy chain enhances its hydrophobic interactions with lipid bilayers, leading to:

  • Membrane Disruption : Long-chain alkyl groups can insert into bacterial membranes, causing structural damage and increased permeability.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives may induce oxidative stress in cancer cells, leading to apoptosis .

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